molecular formula C17H16N6O3S B2955169 2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide CAS No. 1396771-68-8

2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide

Cat. No.: B2955169
CAS No.: 1396771-68-8
M. Wt: 384.41
InChI Key: PVNLFDMQBSRDKY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety and a thiophenmethyl-substituted propanamide side chain. Notably, the 1,2,4-oxadiazole and triazole rings are known for metabolic stability and hydrogen-bonding capabilities, which enhance drug-like properties . While direct bioactivity data for this compound are absent in the provided evidence, analogs with related scaffolds (e.g., triazole-oxadiazole hybrids) exhibit anticancer, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-10(15(24)18-9-12-5-4-8-27-12)23-17(25)22-7-3-6-13(14(22)20-23)16-19-11(2)21-26-16/h3-8,10H,9H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNLFDMQBSRDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN(C3=O)C(C)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide represents a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and underlying mechanisms.

Chemical Structure

The compound's structure incorporates several significant functional groups:

  • 1,2,4-Oxadiazole ring
  • Triazole moiety
  • Pyridine core
  • Thienylmethyl group

This unique combination of heterocycles contributes to its bioactivity and interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of the target compound.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazole and triazole possess antimicrobial properties. For instance:

  • A review highlighted the potential of triazole derivatives as effective antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation .

Anticancer Properties

The compound's structural components suggest potential anticancer activity:

  • Research has shown that triazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways .
  • Specific derivatives have been reported to inhibit tumor growth in various cancer models, suggesting a promising avenue for further investigation.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds with similar scaffolds have been studied for their anti-inflammatory properties:

  • Studies indicate that triazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Triazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Activity Induced apoptosis in breast cancer cell lines through caspase activation.
Anti-inflammatory Effects Reduced levels of TNF-alpha and IL-6 in murine models of inflammation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • The presence of the oxadiazole and triazole rings enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins.
  • Modifications on the thienylmethyl group can influence lipophilicity and membrane permeability, impacting overall bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Unlike the thiamine analogs in , which focus on enzyme inhibition, the thiophenmethyl group in the target compound may improve lipophilicity and membrane permeability .
Bioactivity and Functional Insights
  • Anticancer Potential: Compounds with triazolo-pyridine scaffolds () show cytotoxicity via topoisomerase inhibition. The oxadiazole moiety in the target compound may similarly intercalate DNA or inhibit kinases .
  • Antiviral Activity : highlights 1,2,4-triazole-thiones as viral protease inhibitors. The target compound’s triazole ring could mimic substrate-binding motifs in viral enzymes .
  • Enzyme Inhibition : Triazole-pyrimidine hybrids () inhibit thiamine pyrophosphate-dependent enzymes. The target compound’s oxadiazole may act as a bioisostere for phosphate groups, enabling competitive inhibition .
Physicochemical and Spectroscopic Properties
  • IR Spectroscopy : The oxadiazole C=N stretch (~1600 cm⁻¹) and triazole C-O bands (~1250 cm⁻¹) are expected, similar to analogs in and .
  • NMR Signals : The thiophenmethyl protons (δ ~3.5–4.0 ppm) and triazolo-pyridine aromatic protons (δ ~7.0–8.5 ppm) align with data in and .

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